3-(异丙基(甲基)氨基)丙酸

描述

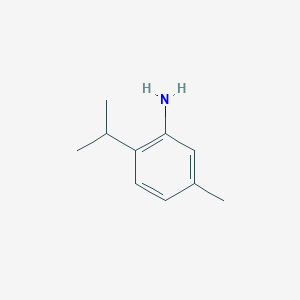

“3-(Isopropyl(methyl)amino)propanoic acid” is a compound that is not well-documented in the literature. It is a derivative of propanoic acid, which is a common organic compound . The compound has an isopropyl and a methyl group attached to an amino group, which is then attached to the propanoic acid .

科学研究应用

氢键和结构研究

Podjed 和 Modec (2022) 对氨基醇(包括类似于 3-(异丙基(甲基)氨基)丙酸的衍生物)的研究揭示了与喹啉酸反应时氢键和多态性的见解。该研究重点关注由此类反应形成的盐的结构分析,强调了氢键和 π∙∙∙π 堆积相互作用在决定化合物不同连接基序中的重要性。本研究强调了氨基醇盐的结构多样性和复杂性,有助于更深入地了解其在科学研究中的潜在应用 (Podjed & Modec, 2022)。

改性和皮肤渗透性增强

Ossowicz-Rupniewska 等人。(2022) 探索了用氨基酸异丙酯改性 (RS)-2-[4-(2-甲基丙基)苯基]丙酸,旨在增强皮肤渗透性。本研究强调了化学改性对药物性质的影响,可能导致具有改进的递送特性的更有效的治疗剂 (Ossowicz-Rupniewska 等人,2022)。

不对称合成应用

Narsaiah 和 Kumar (2011) 关于 (S)-甲基 3-[4-[2-羟基-3-(异丙基氨基)丙氧基]苯基]丙酸不对称合成的研究展示了水解动力学拆分方法在实现对映纯化合物中的效用。这种方法论证了该化合物在科学研究中的相关性,特别是在药理活性物质的合成中 (Narsaiah & Kumar, 2011)。

表面化学和分子取向

Kataoka 和 Cremer (2006) 的研究通过振动和频谱研究了异丙基基团在 2-丙醇/水混合物中液/气界面的取向。他们的发现提供了对分子取向及其与本体性质之间关系的见解,这可能对理解溶剂行为和增强各种科学应用中的反应条件具有影响 (Kataoka & Cremer, 2006)。

生物降解和环境影响

Shi 等人。(2017) 合成并表征了一种新型聚天冬氨酸衍生物,在水垢和腐蚀抑制方面具有应用,表现出显着的生物降解性。本研究强调了在工业过程中使用可生物降解化合物对环境的潜在好处,有助于制定更可持续的实践 (Shi 等人,2017)。

作用机制

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to interact with their targets, leading to a variety of changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to influence a variety of biological processes . For example, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve blood glucose and increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Result of Action

Indole derivatives, which share structural similarities with this compound, have been found to exhibit a variety of biological activities . For instance, indole-3-propionic acid has been shown to attenuate diastolic dysfunction, metabolic remodeling, oxidative stress, inflammation, gut microbiota dysbiosis, and intestinal epithelial barrier damage in a mouse model of heart failure with preserved ejection fraction .

Action Environment

It’s worth noting that the gut microbiota, diet, and other environmental factors can significantly influence the synthesis and action of gut microbiota-derived metabolites .

属性

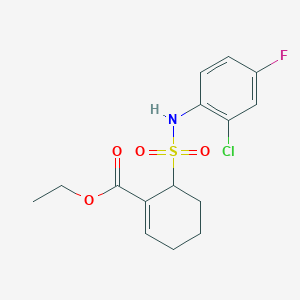

IUPAC Name |

3-[methyl(propan-2-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)8(3)5-4-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGOTIIKBRFGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)